molecular formula C29H30N2O7 B14958370 N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-isoleucine

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-isoleucine

Cat. No.: B14958370
M. Wt: 518.6 g/mol
InChI Key: TYHOXHVACKCCPE-CHAGWJKLSA-N
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Description

3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)PENTANOIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings, amide groups, and a furanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)PENTANOIC ACID typically involves multi-step organic reactions. The key steps include:

    Formation of the furanone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aromatic rings: This step involves the use of Friedel-Crafts acylation or alkylation reactions.

    Formation of the amide bonds: This is typically done using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA).

    Final assembly: The final compound is obtained by combining the intermediate products under controlled conditions, often involving heating and the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)PENTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and furanone moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and amide groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with a palladium catalyst, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)PENTANOIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)PENTANOIC ACID is not well understood. it is believed to interact with various molecular targets and pathways due to its complex structure. Potential targets include enzymes, receptors, and other proteins involved in biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, 3-methyl-: Similar furanone moiety but lacks the complex aromatic and amide groups.

    Indole derivatives: Share some structural similarities but differ significantly in their overall structure and properties.

Uniqueness

3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)PENTANOIC ACID is unique due to its combination of multiple aromatic rings, amide groups, and a furanone moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H30N2O7

Molecular Weight

518.6 g/mol

IUPAC Name

(2R,3R)-3-methyl-2-[[2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C29H30N2O7/c1-5-16(3)27(28(34)35)31-26(33)13-30-25(32)11-20-17(4)19-10-21-22(18-8-6-15(2)7-9-18)14-37-23(21)12-24(19)38-29(20)36/h6-10,12,14,16,27H,5,11,13H2,1-4H3,(H,30,32)(H,31,33)(H,34,35)/t16-,27-/m1/s1

InChI Key

TYHOXHVACKCCPE-CHAGWJKLSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)C)C

Origin of Product

United States

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